Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentene derivatives.
Palladium-Catalyzed Aminoacyloxylation: A palladium-catalyzed 1,2-aminoacyloxylation reaction is employed to introduce the nitrogen atom and form the bicyclic structure.
Protection and Functionalization: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom, and further functionalization steps are carried out to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The Boc group provides stability and protection during these interactions .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups and substituents.
Bicyclic Amines: Compounds with similar bicyclic frameworks but varying nitrogen positions and substituents.
Uniqueness
Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc-protected nitrogen atom. This combination of features makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal research .
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1 |
InChI Key |
RSDWKMNMYQDLJN-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]2[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |
Origin of Product |
United States |
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